Phosphinic acid, diethyl-, anhydride Phosphinic acid, diethyl-, anhydride
Brand Name: Vulcanchem
CAS No.: 7495-97-8
VCID: VC18434047
InChI: InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3
SMILES:
Molecular Formula: C8H20O3P2
Molecular Weight: 226.19 g/mol

Phosphinic acid, diethyl-, anhydride

CAS No.: 7495-97-8

Cat. No.: VC18434047

Molecular Formula: C8H20O3P2

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Phosphinic acid, diethyl-, anhydride - 7495-97-8

Specification

CAS No. 7495-97-8
Molecular Formula C8H20O3P2
Molecular Weight 226.19 g/mol
IUPAC Name 1-[diethylphosphoryloxy(ethyl)phosphoryl]ethane
Standard InChI InChI=1S/C8H20O3P2/c1-5-12(9,6-2)11-13(10,7-3)8-4/h5-8H2,1-4H3
Standard InChI Key YNGGKPSGPCNSAF-UHFFFAOYSA-N
Canonical SMILES CCP(=O)(CC)OP(=O)(CC)CC

Introduction

Chemical Structure and Physicochemical Properties

Phosphinic acid, diethyl-, anhydride belongs to the class of phosphinic acid derivatives, featuring a central phosphorus atom bonded to two ethyl groups and linked via an anhydride bridge. Its molecular formula is C4H10O3P2\text{C}_4\text{H}_{10}\text{O}_3\text{P}_2, with a structure represented as (C2H5)2P(O)OP(O)(C2H5)2(\text{C}_2\text{H}_5)_2\text{P(O)OP(O)}(\text{C}_2\text{H}_5)_2. The anhydride functional group enhances its electrophilicity, making it reactive toward nucleophiles such as alcohols and amines .

Key physicochemical properties include a boiling point of 176–182°C under reduced pressure (0.01 mmHg) and a melting range of 68–73°C . Its solubility profile varies significantly with polarity: it is miscible in nonpolar solvents like toluene but exhibits limited solubility in water due to the hydrophobic ethyl substituents. Spectroscopic characterization via 31P^{31}\text{P}-NMR reveals a singlet resonance at 63.19 ppm in acetonitrile, indicative of the anhydride’s symmetric phosphorus environment .

Synthetic Methodologies

Thionyl Chloride-Mediated Dehydration

The most widely documented synthesis involves the reaction of diethylphosphinic acid with thionyl chloride (SOCl2\text{SOCl}_2) under controlled conditions. At stoichiometric ratios and temperatures below 30°C, the reaction yields the anhydride with minimal formation of the corresponding acid chloride :

2(C2H5)2P(O)OH+SOCl2(C2H5)2P(O)OP(O)(C2H5)2+2HCl+SO22 (\text{C}_2\text{H}_5)_2\text{P(O)OH} + \text{SOCl}_2 \rightarrow (\text{C}_2\text{H}_5)_2\text{P(O)OP(O)}(\text{C}_2\text{H}_5)_2 + 2 \text{HCl} + \text{SO}_2

This method achieves yields of 62–77% under optimized conditions, as demonstrated in patent US3689548A . Excess thionyl chloride or elevated temperatures (>80°C) favor the formation of diethylphosphinic acid chloride, necessitating precise stoichiometric control.

Alternative Pathways

Recent studies have explored catalyst-assisted approaches. For instance, the use of triphenylphosphine oxide (Ph3PO\text{Ph}_3\text{PO}) with oxalyl chloride ((COCl)2(\text{COCl})_2) facilitates anhydride formation via intermediate acylphosphonate species . This method, while less common for phosphinic acids, offers insights into mechanistic parallels with carboxylic acid anhydride synthesis.

Table 1: Comparison of Synthetic Methods

MethodReagentsTemperature (°C)Yield (%)Key Reference
Thionyl ChlorideSOCl2\text{SOCl}_220–3062–77
Catalyst-AssistedPh3PO,(COCl)2\text{Ph}_3\text{PO}, (\text{COCl})_280–10045–60

Applications in Organic Synthesis

Intermediate for Acid Chlorides

The anhydride serves as a precursor to diethylphosphinic acid chloride, a key reagent in coordination chemistry. Heating the anhydride with excess thionyl chloride at 80°C quantitatively converts it to the acid chloride, which is instrumental in synthesizing phosphorus-containing ligands for catalysis .

Enzyme Inhibition Studies

Phosphinic acid derivatives exhibit potent inhibitory activity against metalloproteases and glutamine synthetases. The anhydride’s ability to act as a transition-state analog enables its use in probing enzymatic mechanisms, particularly in pathogens such as Plasmodium falciparum .

Comparative Analysis with Structural Analogs

The reactivity and applications of diethylphosphinic anhydride differ markedly from its analogs due to steric and electronic effects imposed by the ethyl groups.

Table 2: Structural and Functional Comparison of Phosphinic Anhydrides

CompoundSubstituentsBoiling Point (°C)Primary Application
Dimethylphosphinic AnhydrideMethyl150–160Volatile Synthetic Intermediate
Phenylphosphinic AnhydridePhenyl210–220Aromatic Stabilization Studies
Diethylphosphinic AnhydrideEthyl176–182Catalysis & Enzyme Inhibition

Recent Research Advancements

Mechanistic Insights into Anhydride Formation

31P^{31}\text{P}-NMR studies have elucidated the role of intermediates such as triphenylchlorophosphonium salts in anhydride synthesis. These findings underscore the importance of phosphorus-centered nucleophiles in facilitating dehydration .

Sustainable Synthesis Approaches

Efforts to minimize thionyl chloride usage have led to the development of solvent-free protocols, reducing hazardous waste generation. For example, microwave-assisted reactions achieve comparable yields at reduced reaction times .

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